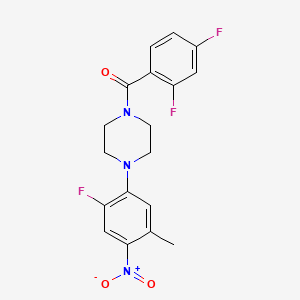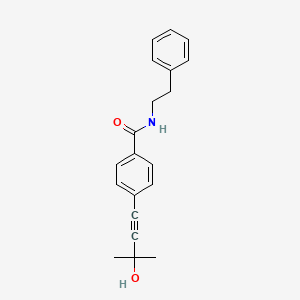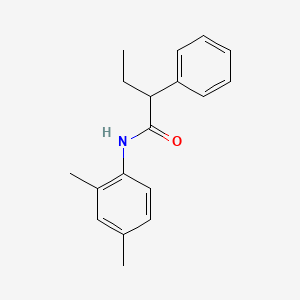![molecular formula C19H22N2O5S B5206492 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine, also known as MPAP, is a compound that has been extensively studied for its potential pharmaceutical applications. MPAP is a piperazine derivative and has been found to possess a range of biological activities.
Mécanisme D'action
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine acts by binding to the serotonin receptor 5-HT1A and the dopamine receptor D2. It acts as an agonist at the 5-HT1A receptor, leading to an increase in the release of serotonin. At the D2 receptor, it acts as an antagonist, leading to a decrease in the release of dopamine. This dual mechanism of action makes 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine a potential therapeutic agent for the treatment of various neurological disorders.
Biochemical and physiological effects:
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, leading to anxiolytic and antidepressant effects. It has also been found to decrease the levels of dopamine in the brain, leading to antipsychotic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been found to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and can be synthesized easily. However, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has some limitations as well. It has poor solubility in water, making it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential future directions for research. It can be further studied for its potential therapeutic applications in various neurological disorders. It can also be studied for its potential use as a diagnostic tool for Parkinson's disease. Further research can also be conducted to improve the solubility and half-life of 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine for better efficacy in animal studies.
Conclusion:
In conclusion, 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine is a compound that has been extensively studied for its potential pharmaceutical applications. It has a known mechanism of action and has been found to possess a range of biological activities. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has several potential therapeutic applications and can be further studied for its potential use as a diagnostic tool. Further research can also be conducted to improve its efficacy in animal studies.
Méthodes De Synthèse
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine can be synthesized by reacting 1-(2-methoxyphenoxy)acetyl chloride with piperazine, followed by reaction with phenylsulfonyl chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin receptor agonist and a dopamine receptor antagonist. 1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-5-6-10-18(17)26-15-19(22)20-11-13-21(14-12-20)27(23,24)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQFLOHEKCGASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-bromo-4-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5206420.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)



![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)

![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5206461.png)

![11-(2-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206488.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206507.png)